molecular formula C15H21Cl2NO3 B13529228 tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate

tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate

Cat. No.: B13529228
M. Wt: 334.2 g/mol
InChI Key: JFSOIUPTMCXKPU-XFLKPENQSA-N
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Description

tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate typically involves multiple steps. One common approach is the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.

Medicine

In medicinal chemistry, tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl (3’aR,6’aS)-2,2-dichloro-3-oxo-hexahydro-1’H-spiro[cyclobutane-1,5’-cyclopenta[c]pyrrole]-2’-carboxylate is unique due to its spirocyclic structure and the presence of multiple functional groups. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications.

Properties

Molecular Formula

C15H21Cl2NO3

Molecular Weight

334.2 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-2',2'-dichloro-3'-oxospiro[1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,1'-cyclobutane]-2-carboxylate

InChI

InChI=1S/C15H21Cl2NO3/c1-13(2,3)21-12(20)18-7-9-4-14(5-10(9)8-18)6-11(19)15(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10+,14?

InChI Key

JFSOIUPTMCXKPU-XFLKPENQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC3(C[C@H]2C1)CC(=O)C3(Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3(CC2C1)CC(=O)C3(Cl)Cl

Origin of Product

United States

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